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Compound of Interest

Compound Name:
5,6-Dihydroimidazo[4,5,1-JK]

[1]benzazepine-2,7(1H,4H)-dione

Cat. No.: B027550 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-

2(1H)-one and -thione (TIBO) derivatives, a significant class of Non-Nucleoside Reverse

Transcriptase Inhibitors (NNRTIs). We will explore their mechanism of action, compare their

efficacy against other antiretrovirals, detail the experimental protocols for their evaluation, and

discuss the critical aspects of viral resistance.

Introduction to TIBO Derivatives: A Class of Potent
HIV-1 Inhibitors
Discovered in the early 1990s, TIBO derivatives were among the first identified NNRTIs,

representing a breakthrough in anti-HIV chemotherapy.[3] These compounds exhibit highly

specific and potent activity against Human Immunodeficiency Virus Type 1 (HIV-1) by targeting

its reverse transcriptase (RT) enzyme.[4][5] Unlike Nucleoside Reverse Transcriptase Inhibitors

(NRTIs) that act as chain terminators after being incorporated into the viral DNA, TIBO

derivatives are allosteric inhibitors.[6][7] They bind to a distinct, hydrophobic pocket on the RT

enzyme, inducing a conformational change that disrupts the catalytic site and halts DNA

synthesis.[8][9] This specificity of action means they are potent against HIV-1 but notably

inactive against HIV-2 and other retroviruses, a distinction dictated by differences in the amino

acid sequences of the respective reverse transcriptase enzymes.[10][11]
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Mechanism of Action: Allosteric Inhibition of HIV-1
Reverse Transcriptase
The target of TIBO and other NNRTIs is a hydrophobic pocket located approximately 10 Å from

the polymerase active site within the p66 subunit of the HIV-1 RT.[2][9] This site is often

referred to as the NNRTI-binding pocket (NNIBP).

Binding and Conformational Change: The NNIBP is not fully formed in the absence of an

inhibitor.[12] Upon binding, a TIBO molecule induces significant structural rearrangements in

the enzyme, particularly involving flexible amino acid residues like Y181 and Y188.[2][8] This

binding event locks the enzyme in an unproductive conformation, distorting the polymerase

active site and primer grip, which ultimately prevents the chemical step of DNA synthesis.[2]

Specificity for HIV-1: The high specificity of TIBO derivatives for HIV-1 RT is primarily due to

the presence of key tyrosine residues (Y181 and Y188) within the binding pocket.[10][13]

HIV-2 RT, which has different amino acids at these positions (isoleucine and leucine,

respectively), does not possess a compatible binding pocket, rendering it naturally resistant

to this class of inhibitors.[10]

Diagram: Mechanism of TIBO Derivative Action This diagram illustrates the allosteric inhibition

of HIV-1 Reverse Transcriptase by a TIBO derivative.
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Caption: Allosteric binding of a TIBO derivative to the NNIBP induces a conformational change

that inactivates the polymerase active site.

Comparative Efficacy and Performance
The effectiveness of an antiviral compound is determined not just by its ability to inhibit the

virus (potency) but also by its lack of toxicity to host cells (safety). These are quantified by the

EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration), respectively. The

ratio of these two values gives the Selectivity Index (SI = CC50/EC50), a critical measure of the

drug's therapeutic window.[1]

Table 1: Comparative In Vitro Efficacy of TIBO Derivatives and Other NNRTIs

Compoun
d

Class
HIV-1
Strain

Cell Line
EC50
(µM)

CC50
(µM)

Selectivit
y Index
(SI)

R82913 (9-

Cl-TIBO)
TIBO Various CEM

0.15

(median)
46 ~307

Nevirapine NNRTI NL4-3 MT-4
~0.01 -

0.04
> 100

>2500 -

10000

Efavirenz NNRTI LAI / NL4-3
MT-4 /

PBMCs

0.0001 -

0.0008
> 20 >25000

Data synthesized from multiple sources for representative comparison.[11][14] Actual values

can vary based on specific experimental conditions, viral strains, and cell lines used.

As shown, while early TIBO derivatives like R82913 demonstrated high potency and a

favorable selectivity index, next-generation NNRTIs like Efavirenz were developed with

significantly improved potency.[11][14] The primary value of the TIBO scaffold was in proving

the viability of the NNIBP as a drug target, paving the way for more potent successors.

The Challenge of Drug Resistance
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A major limitation for all NNRTIs is the relatively low genetic barrier to resistance.[15] Because

the NNIBP is not essential for the enzyme's basic function, mutations can arise within this

pocket that block drug binding without crippling the virus's ability to replicate.[6][7]

Key Resistance Mutations:

Y181C and Y188L/H: These mutations directly impact the key aromatic residues essential for

the binding of TIBO and early NNRTIs.[10][13] Their substitution to smaller or different amino

acids prevents the drug from seating correctly in the pocket.[7]

K103N and L100I: These mutations are located near the entrance of the binding pocket and

can act as gatekeepers, sterically hindering the entry of the inhibitor.[7][16]

The rapid emergence of these mutations in patients underscores the need for combination

therapy (cART) and the development of next-generation NNRTIs designed to be resilient to

these changes.[17]

Experimental Protocols for Efficacy Confirmation
Validating the antiviral efficacy of TIBO derivatives requires a standardized set of cell-based

and biochemical assays. The following protocols outline the core methodologies.

Workflow: In Vitro Evaluation of NNRTI Candidates
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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